Sedoheptulose

Descripción general

Descripción

It is one of the few heptoses found in nature and is present in various fruits and vegetables, including carrots, leeks, figs, mangos, and avocados . Sedoheptulose plays a vital role in the non-oxidative branch of the pentose phosphate pathway, an essential metabolic pathway in both respiratory and photosynthetic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sedoheptulose can be synthesized using microbial methods. One approach involves the use of metabolically engineered Corynebacterium glutamicum. The gene encoding 6-phosphofructokinase is inactivated to direct the carbon flux towards the pentose phosphate pathway, enabling the synthesis of this compound from glucose . Key enzymes responsible for product formation are identified through transcriptome analysis, and their corresponding genes are overexpressed to increase this compound production .

Industrial Production Methods: Industrial-scale production of this compound faces challenges due to complex reaction steps, low overall yields, and high-cost feedstock. advancements in strain engineering have led to the successful synthesis of this compound with a concentration of 24 g/L and a yield of 0.4 g/g glucose in a 1 L fermenter . This method marks the highest value achieved to date and can serve as feedstock for synthesizing structural seven-carbon sugars through enzymatic isomerization, epimerization, and reduction reactions .

Análisis De Reacciones Químicas

Types of Reactions: Sedoheptulose undergoes various chemical reactions, including:

Oxidation: Conversion to this compound-7-phosphate in the pentose phosphate pathway.

Reduction: Formation of this compound-1,7-bisphosphate in the Calvin cycle.

Isomerization: Conversion to other heptoses through enzymatic action.

Common Reagents and Conditions:

Oxidation: Enzymes such as transketolase and transaldolase.

Reduction: Enzymes like this compound-1,7-bisphosphatase.

Isomerization: Enzymes involved in the pentose phosphate pathway and Calvin cycle.

Major Products:

This compound-7-phosphate: An intermediate in the pentose phosphate pathway.

This compound-1,7-bisphosphate: An intermediate in the Calvin cycle.

Aplicaciones Científicas De Investigación

Role in the Pentose Phosphate Pathway

Sedoheptulose plays a crucial role as an intermediate in the pentose phosphate pathway, which is essential for cellular metabolism. Specifically, this compound 7-phosphate is involved in the production of nucleotides and amino acids, making it vital for cellular growth and function.

Case Study: this compound Kinase (CARKL)

Recent research has highlighted the role of this compound kinase (CARKL) in bridging the pentose phosphate pathway with immune responses. CARKL catalyzes the phosphorylation of this compound, influencing the activation of immune cells and the production of reactive oxygen species (ROS) . This connection between metabolism and immunity suggests that this compound may be leveraged to enhance immune responses during infections or inflammatory conditions.

Accumulation Under Elevated CO2

A study indicated that this compound accumulates in plant leaves under elevated carbon dioxide conditions, suggesting its involvement in plant responses to environmental changes. This accumulation may enhance photosynthetic efficiency and stress resilience .

This compound-1,7-bisphosphate

This compound-1,7-bisphosphate has been identified as a significant metabolite in regulating immune functions. Its accumulation in hepatoma cells under oxidative stress conditions demonstrates its potential role in cellular protection mechanisms . The modulation of this metabolite could lead to new therapeutic strategies for diseases characterized by oxidative stress and inflammation.

CARKL's Role in Immunity

CARKL's involvement in immune cell activation underscores the importance of this compound in immunological applications. By manipulating this compound levels, researchers may develop novel treatments for autoimmune diseases or enhance vaccine efficacy .

Antimicrobial and Herbicidal Properties

The derivative 7-deoxy-sedoheptulose has shown promise as an antimicrobial agent against various prototrophic organisms, including cyanobacteria and certain fungi. Its mechanism involves inhibiting key enzymes in the shikimate pathway, which is absent in mammals but crucial for many plants and microorganisms . This specificity makes it a potential candidate for environmentally friendly herbicides.

Case Study: 7-Deoxy-sedoheptulose

In laboratory settings, 7-deoxy-sedoheptulose exhibited low micromolar herbicidal activity without cytotoxic effects on mammalian cells. This characteristic could pave the way for developing sustainable agricultural practices that minimize chemical pesticide use while effectively controlling weed growth .

Potential Health Benefits

This compound is being explored for its potential health benefits, particularly in dietary supplements aimed at improving metabolic health. Its role in regulating metabolic pathways suggests it could contribute to better glucose management and overall metabolic function.

Case Study: Inflammatory Responses

Research indicates that this compound may help modulate inflammatory responses within the body. By influencing metabolic pathways linked to inflammation, it could serve as a functional ingredient in health foods targeting chronic inflammatory conditions .

Data Summary Table

| Application Area | Compound/Derivative | Key Findings | Potential Uses |

|---|---|---|---|

| Metabolism | This compound | Intermediate in pentose phosphate pathway; influences immune response | Metabolic health supplements |

| Immunology | This compound-1,7-bisphosphate | Modulates immune cell activation; protects against oxidative stress | Therapeutics for autoimmune diseases |

| Agriculture | 7-Deoxy-sedoheptulose | Antimicrobial activity; inhibits shikimate pathway | Eco-friendly herbicides |

| Health Supplements | This compound | Potential benefits for glucose management; anti-inflammatory properties | Dietary supplements |

Mecanismo De Acción

Sedoheptulose exerts its effects primarily through its role in metabolic pathways:

Pentose Phosphate Pathway: this compound-7-phosphate is generated from ribose-5-phosphate and xylulose-5-phosphate via the enzymatic action of transketolase. It is recycled to glycolytic metabolites through sequential enzymatic actions.

Comparación Con Compuestos Similares

D-altro-heptulose: Another name for sedoheptulose.

Mannoheptulose: A heptose found in avocados, known for its ability to inhibit glucose metabolism.

Septacidin and Hygromycin B: Secondary metabolites containing seven-carbon sugars.

Uniqueness: this compound is unique due to its dual role in both the pentose phosphate pathway and the Calvin cycle, making it essential for both respiratory and photosynthetic processes. Its ability to serve as a building block for various bioactive compounds further highlights its significance in scientific research and industrial applications .

Actividad Biológica

Sedoheptulose, a rare sugar and a seven-carbon monosaccharide, has garnered attention for its unique biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

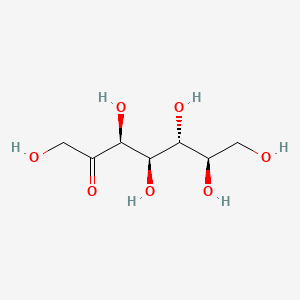

Chemical Structure and Properties

This compound exists primarily in two forms: D-sedoheptulose and L-sedoheptulose. The D-form is more commonly studied due to its biological relevance. The chemical formula for D-sedoheptulose is C₇H₁₄O₇, and it plays a significant role in the pentose phosphate pathway (PPP) as well as in various metabolic processes.

1. Inhibition of the Shikimate Pathway

One of the notable biological activities of this compound is its role as an antimetabolite in inhibiting the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids in plants and microorganisms but absent in animals. Research has shown that 7-deoxy-sedoheptulose (7dSh), a derivative of this compound, effectively inhibits growth in various cyanobacteria and other prototrophic organisms by targeting 3-dehydroquinate synthase (DHQS), an enzyme in the shikimate pathway. This inhibition occurs at low micromolar concentrations without cytotoxic effects on mammalian cells, making it a promising candidate for herbicidal applications .

2. Regulation of Metabolic Pathways

This compound is also involved in regulating metabolic pathways related to carbon (C) and phosphorus (P) homeostasis in plants. Studies indicate that this compound accumulation can serve as a mechanism for maintaining C and P balance under varying environmental conditions, particularly in Crassulacean acid metabolism (CAM) plants . This regulation may involve the conversion of this compound-7-phosphate to free this compound through phosphatase activity, highlighting its role in plant metabolism.

1. Sedoheptulokinase Deficiency

This compound plays a critical role in human metabolism through its phosphorylation by sedoheptulokinase (SHPK). Deficiencies in SHPK have been linked to metabolic disorders characterized by elevated levels of this compound and erythritol. Case studies involving patients with SHPK deficiency revealed clinical presentations such as neonatal cholestasis, hypoglycemia, and congenital anomalies . These findings underscore the importance of this compound metabolism in human health.

2. Immune Response Modulation

Recent findings suggest that this compound may influence immune responses. A study indicated that overexpression of SHPK could block lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) secretion in macrophages, suggesting a potential role for this compound in modulating inflammatory responses . This opens avenues for exploring this compound as a therapeutic agent in inflammatory diseases.

Research Findings and Data Tables

The following table summarizes key research findings on the biological activity of this compound:

Propiedades

IUPAC Name |

(3S,4R,5R,6R)-1,3,4,5,6,7-hexahydroxyheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNZZMHEPUFJNZ-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-74-7 | |

| Record name | D-Sedoheptulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedoheptulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-altro-2-heptulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-SEDOHEPTULOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40A0W1XJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.